8-(4-bromophenyl)-3-(2,4-dimethoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile
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Overview
Description
8-(4-BROMOPHENYL)-3-(2,4-DIMETHOXYPHENYL)-6-OXO-2H,3H,4H,6H,7H,8H-PYRIDO[2,1-B][1,3,5]THIADIAZINE-9-CARBONITRILE is a complex organic compound that belongs to the class of pyridothiadiazines. This compound is characterized by its unique structure, which includes a bromophenyl group, a dimethoxyphenyl group, and a pyridothiadiazine core. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(4-BROMOPHENYL)-3-(2,4-DIMETHOXYPHENYL)-6-OXO-2H,3H,4H,6H,7H,8H-PYRIDO[2,1-B][1,3,5]THIADIAZINE-9-CARBONITRILE typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the pyridothiadiazine core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a thiadiazine derivative.
Introduction of the bromophenyl group: This step involves a bromination reaction, where a phenyl group is substituted with a bromine atom.
Introduction of the dimethoxyphenyl group: This can be done through a methoxylation reaction, where methoxy groups are introduced to the phenyl ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. This includes controlling reaction conditions such as temperature, pressure, and the use of catalysts to enhance the efficiency of the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where it reacts with oxidizing agents to form oxidized products.
Reduction: It can also undergo reduction reactions, where it reacts with reducing agents to form reduced products.
Substitution: The compound can participate in substitution reactions, where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives.
Scientific Research Applications
8-(4-BROMOPHENYL)-3-(2,4-DIMETHOXYPHENYL)-6-OXO-2H,3H,4H,6H,7H,8H-PYRIDO[2,1-B][1,3,5]THIADIAZINE-9-CARBONITRILE has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications.
Industry: The compound may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-(4-BROMOPHENYL)-3-(2,4-DIMETHOXYPHENYL)-6-OXO-2H,3H,4H,6H,7H,8H-PYRIDO[2,1-B][1,3,5]THIADIAZINE-9-CARBONITRILE involves its interaction with specific molecular targets and pathways. These may include:
Enzyme inhibition: The compound may inhibit the activity of certain enzymes, leading to changes in biochemical pathways.
Receptor binding: It may bind to specific receptors, triggering a biological response.
Comparison with Similar Compounds
Similar Compounds
- 8-(4-CHLOROPHENYL)-3-(2,4-DIMETHOXYPHENYL)-6-OXO-2H,3H,4H,6H,7H,8H-PYRIDO[2,1-B][1,3,5]THIADIAZINE-9-CARBONITRILE
- 8-(4-FLUOROPHENYL)-3-(2,4-DIMETHOXYPHENYL)-6-OXO-2H,3H,4H,6H,7H,8H-PYRIDO[2,1-B][1,3,5]THIADIAZINE-9-CARBONITRILE
Uniqueness
The uniqueness of 8-(4-BROMOPHENYL)-3-(2,4-DIMETHOXYPHENYL)-6-OXO-2H,3H,4H,6H,7H,8H-PYRIDO[2,1-B][1,3,5]THIADIAZINE-9-CARBONITRILE lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C22H20BrN3O3S |
---|---|
Molecular Weight |
486.4 g/mol |
IUPAC Name |
8-(4-bromophenyl)-3-(2,4-dimethoxyphenyl)-6-oxo-2,4,7,8-tetrahydropyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile |
InChI |
InChI=1S/C22H20BrN3O3S/c1-28-16-7-8-19(20(9-16)29-2)25-12-26-21(27)10-17(14-3-5-15(23)6-4-14)18(11-24)22(26)30-13-25/h3-9,17H,10,12-13H2,1-2H3 |
InChI Key |
GRGCTIFMODDHDZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)N2CN3C(=O)CC(C(=C3SC2)C#N)C4=CC=C(C=C4)Br)OC |
Origin of Product |
United States |
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